molecular formula C19H15Br B599007 9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene CAS No. 1198396-46-1

9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene

Cat. No.: B599007
CAS No.: 1198396-46-1
M. Wt: 323.233
InChI Key: SNUKBTHMZLUJKR-UHFFFAOYSA-N
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Description

9-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene is a chemical compound with the molecular formula C19H15Br and a molecular weight of 323.23 g/mol . It is characterized by its white to light yellow powder or crystal form . This compound is notable for its unique structure, which includes a bromine atom and two methyl groups attached to a benzo[c]fluorene core.

Preparation Methods

The synthesis of 9-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene typically involves the bromination of 7,7-dimethyl-7H-benzo[c]fluorene. One common method includes dissolving 7,7-dimethyl-7H-benzo[c]fluorene in dichloroethane, followed by the addition of bromine at a controlled temperature . The reaction mixture is then stirred and subsequently poured into an aqueous sodium sulfite solution to neutralize excess bromine . Industrial production methods may vary, but they generally follow similar principles of controlled bromination.

Chemical Reactions Analysis

9-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

    Common Reagents and Conditions: Typical reagents include bromine for bromination and sodium sulfite for neutralization.

    Major Products: The primary product of bromination is this compound itself, while further reactions can yield various substituted derivatives depending on the reagents used.

Scientific Research Applications

9-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action for 9-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene is primarily related to its chemical reactivity. The bromine atom and the benzo[c]fluorene core allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Specific molecular targets and pathways would depend on the context of its use, particularly in the synthesis of more complex molecules.

Comparison with Similar Compounds

9-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene can be compared to other similar compounds such as:

Properties

IUPAC Name

9-bromo-7,7-dimethylbenzo[c]fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Br/c1-19(2)16-10-7-12-5-3-4-6-14(12)18(16)15-9-8-13(20)11-17(15)19/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUKBTHMZLUJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=C1C=C(C=C3)Br)C4=CC=CC=C4C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198396-46-1
Record name 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene
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